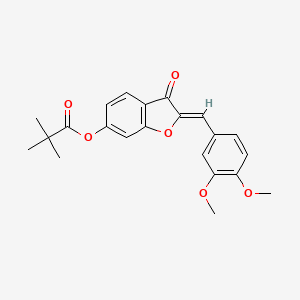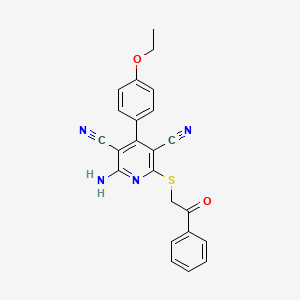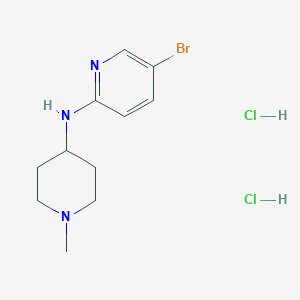![molecular formula C22H20FN5O B2464780 (3-(4-フルオロフェニル)-1-メチル-1H-ピラゾール-5-イル)(3-(5-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アゼチジン-1-イル)メタノン CAS No. 1396886-30-8](/img/structure/B2464780.png)
(3-(4-フルオロフェニル)-1-メチル-1H-ピラゾール-5-イル)(3-(5-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アゼチジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN5O and its molecular weight is 389.434. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!ここでは、化合物(3-(4-フルオロフェニル)-1-メチル-1H-ピラゾール-5-イル)(3-(5-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アゼチジン-1-イル)メタノン、別名[5-(4-フルオロフェニル)-2-メチルピラゾール-3-イル]-[3-(6-メチル-1H-ベンジミダゾール-2-イル)アゼチジン-1-イル]メタノンの科学研究における用途について詳しく分析します。
抗がん研究
この化合物は、さまざまな癌細胞株の増殖を阻害する能力を持つため、抗がん研究において可能性を示しています。 ベンジミダゾールとピラゾール部分の存在は重要であり、これらの構造は、細胞増殖に関与するDNAや酵素と相互作用し、癌細胞のアポトーシス(プログラムされた細胞死)につながることが知られています .
抗菌活性
この化合物は、顕著な抗菌特性を示し、新しい抗生物質の開発候補となっています。 フルオロフェニル基とベンジミダゾール基は、さまざまな細菌と真菌の病原体に対する有効性に貢献します。 これは、特に抗生物質耐性菌との戦いで重要です .
抗炎症作用
研究により、この化合物は抗炎症剤として作用する可能性があることが示されています。 ピラゾール環は、抗炎症作用で知られており、COX-2などのプロ炎症性サイトカインと酵素の産生を阻害することで炎症を軽減するのに役立ちます .
作用機序
Target of Action
Compounds with similar structures have been known to target enzymes such as serine hydrolase monoacylglycerol lipase (magl) .
Mode of Action
Similar compounds have been reported to inhibit the degradation of endocannabinoids, leading to an elevation of endocannabinoids, which are the most abundant endogenous agonists of the cannabinoid receptors (cbs) cb1 and cb2 .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the endocannabinoid system and its downstream effects .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to an elevation of endocannabinoids, which could have various effects depending on the specific cellular context .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with certain enzymes in the synthesis of substituted imidazoles . These interactions play a crucial role in the compound’s biochemical reactions .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit microtubule assembly formation in certain cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to effectively inhibit microtubule assembly formation, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
Over time, the effects of the compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a complex manner. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-13-3-8-17-19(9-13)25-21(24-17)15-11-28(12-15)22(29)20-10-18(26-27(20)2)14-4-6-16(23)7-5-14/h3-10,15H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJKHOGMOIRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)
![2,2-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2464699.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2464700.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)



![1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2464709.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2464713.png)

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

